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Methyl-d3 tribromoacetate

Cat. No.: B1628360
CAS No.: 207556-11-4
M. Wt: 313.78 g/mol
InChI Key: QQHSHLKOWBDOFC-FIBGUPNXSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of isotope labeling techniques. Its mass is approximately twice that of protium (B1232500) (¹H), leading to a significant mass increase upon substitution. This substantial mass difference can influence the vibrational frequencies of chemical bonds, which in turn can affect reaction rates—a phenomenon known as the kinetic isotope effect. Researchers leverage this effect to study reaction mechanisms in detail.

In analytical chemistry, deuterium-labeled compounds are widely used as internal standards for quantitative analysis using mass spectrometry. dtu.dkchiron.no Since deuterated standards are chemically almost identical to their non-labeled counterparts, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. dtu.dkchiron.no This allows for accurate correction of analyte loss during sample preparation and instrumental variations, leading to highly reliable quantification. chiron.no

Overview of Methyl-d3 Tribromoacetate (B1203011) as a Model Deuterated Compound

Methyl-d3 tribromoacetate (C₃D₃Br₃O₂) is a deuterated organic compound that serves as a prime example of a stable isotope-labeled molecule. In this compound, the three hydrogen atoms of the methyl group are replaced with deuterium atoms. sigmaaldrich.com This specific labeling introduces a mass shift of +3 atomic mass units compared to its non-deuterated analog, methyl tribromoacetate. sigmaaldrich.com

The chemical structure consists of a tribromoacetyl group attached to a deuterated methyl (trideuteriomethyl) group via an ester linkage. Its properties and applications are intrinsically linked to the presence of the deuterium atoms, making it a valuable tool in specific analytical methods.

Scope and Objectives of Research on this compound

Research involving this compound primarily focuses on its application as an internal standard in analytical chemistry. A key application is in the quantitative analysis of disinfection byproducts in water, such as tribromomethane (bromoform). sigmaaldrich.com The structural similarity between this compound and certain analytes allows for its use in methods designed to ensure accuracy and precision in environmental monitoring.

The objective of using this compound is to improve the reliability of analytical measurements. By adding a known quantity of this compound to a sample before processing, analysts can account for variability in extraction efficiency and instrumental response. chiron.no Its use is also noted in broader applications involving mass spectrometry, where a suite of isotopically labeled standards, including this compound, can be used to normalize chemical profiles in complex biological or medical samples. google.com

Detailed Research Findings

The utility of this compound is defined by its distinct physical and chemical properties, which are detailed below.

Physicochemical Properties of this compound

The introduction of deuterium atoms into the methyl group results in a compound with a higher molecular weight than its non-deuterated counterpart. This and other key properties are summarized in the following table.

PropertyValue
CAS Number 207556-11-4 sigmaaldrich.com
Molecular Formula CBr₃CO₂CD₃ sigmaaldrich.com
Molecular Weight 313.79 g/mol sigmaaldrich.com
Isotopic Purity 98 atom % D sigmaaldrich.com
Boiling Point 103 °C at 15 mmHg sigmaaldrich.com
Density 2.353 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.558 sigmaaldrich.com

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and structure of this compound and for its detection in analytical applications.

In mass spectrometry, this compound is distinguished by its specific mass-to-charge (m/z) ratio. The presence of the three deuterium atoms results in a molecular ion that is 3 mass units heavier than methyl tribromoacetate. sigmaaldrich.com This clear mass shift is fundamental to its role as an internal standard, as it allows its signal to be distinguished from the non-labeled analyte of interest. nih.gov The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would show characteristic fragments reflecting the loss of the trideuteriomethyl group or bromine atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. In ¹H NMR, the signal corresponding to the methyl protons in the non-deuterated analog (typically a singlet around 3.7 ppm for methyl acetate) would be absent due to the substitution with deuterium. researchgate.net In ¹³C NMR, the carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets, often simplified to a septet, with a lower intensity compared to a protonated carbon). The chemical shift would also be slightly different from the non-deuterated version due to the isotopic effect.

Applications in Analytical Chemistry

The primary and most well-documented application of this compound is its use as an internal standard for quantitative analysis.

This compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) methods. chiron.nonih.gov For instance, it is used for the determination of tribromomethane in wastewater. sigmaaldrich.com The rationale for its use is that it behaves nearly identically to the target analyte during sample extraction, derivatization, and analysis, but is distinguishable by its mass. chiron.no This allows for the correction of any analytical variations, thereby enhancing the accuracy and precision of the final measurement. dtu.dk

A patent has also listed this compound among a variety of stable isotopic standard compounds used for generating reference data tables to normalize chemical profiles in biological or medical samples detected by mass spectrometry. google.com This highlights its role in complex mixture analysis where standardization is crucial for obtaining meaningful data. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Br3O2 B1628360 Methyl-d3 tribromoacetate CAS No. 207556-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl 2,2,2-tribromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSHLKOWBDOFC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583699
Record name (~2~H_3_)Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-11-4
Record name (~2~H_3_)Methyl tribromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207556-11-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for Deuterated Methyl Esters

General Principles of Deuterium (B1214612) Incorporation into Methyl Groups

The "magic methyl" effect in medicinal chemistry underscores the significant impact that the introduction of a methyl group can have on the pharmacological profile of a molecule. researchgate.netnih.gov The deuterated methyl group (CD3) offers further advantages, such as altering metabolic pathways and enhancing therapeutic efficacy. researchgate.netresearchgate.net The incorporation of deuterium into a methyl group can be achieved through several fundamental approaches.

One common method is the use of deuterated starting materials. For instance, methanol-d4 (B120146) (CD3OD) or methanol-d3 (B56482) (CD3OH) can serve as the source of the deuterated methyl group. google.comepo.org These reagents can be produced through various means, including the reaction of methanol-d4 with water or an acid compound to yield CD3OH. google.comepo.org

Another significant strategy is hydrogen isotope exchange (HIE), where hydrogen atoms in a molecule are replaced with deuterium. researchgate.netresearchgate.net This can be facilitated by catalysts under various conditions. Acid-catalyzed deuteration has proven effective for incorporating deuterium into the methyl groups of N-heteroarylmethanes by proceeding through a dearomatic enamine intermediate. researchgate.netrsc.orgsnnu.edu.cn Metal-catalyzed reactions, particularly using iridium complexes, are also widely employed for direct C-H bond activation and subsequent deuteration. researchgate.netsnnu.edu.cnacs.org These methods are often sought for late-stage functionalization, allowing for the introduction of deuterium into complex molecules without a complete re-synthesis. researchgate.net

Photochemical methods represent an emerging and sustainable approach for deuterium labeling, often allowing for the deuteration of complex structures, including drug molecules and natural products, under mild conditions. rsc.org

Specific Synthetic Routes to Methyl-d3 Tribromoacetate (B1203011)

The synthesis of Methyl-d3 tribromoacetate (CAS No. 207556-11-4) is not extensively detailed in readily available literature, but a logical synthetic route can be constructed based on fundamental organic chemistry principles, primarily involving the esterification of a deuterated alcohol with a carboxylic acid.

The most direct precursors for the synthesis of this compound are tribromoacetic acid (CBr3COOH) and a deuterated form of methanol (B129727). The key is the source of the trideuteromethyl group.

Methanol-d3 (CD3OH): This is the ideal deuterated precursor as it directly provides the required CD3 group for the ester.

Methanol-d4 (CD3OD): This is often more readily accessible than methanol-d3. epo.org The synthesis can be designed to utilize CD3OD, where the deuterated methyl group is transferred during the esterification process. It's important to note that the hydroxyl deuterium is acidic and will readily exchange, but the methyl group remains deuterated.

The formation of the ester bond between the deuterated methanol and tribromoacetic acid can be achieved through several standard esterification methods. Fischer esterification is a classic and applicable method. aip.org

Fischer Esterification: This acid-catalyzed esterification involves reacting a carboxylic acid with an alcohol. In this specific synthesis, tribromoacetic acid would be reacted with methanol-d3 in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).

A potential reaction scheme is as follows: CBr3COOH + CD3OH H₂SO₄ CBr3COOCD3 + H2O

The reaction conditions can be optimized for yield and purity. For instance, studies on the Fischer esterification of cinnamic acid derivatives with deuterated methanol have been conducted at room temperature, sometimes using a co-solvent like ethyl acetate (B1210297) to improve solubility and reaction efficiency. aip.org While refluxing is common in Fischer esterifications, room temperature conditions can also be effective, albeit potentially requiring longer reaction times. aip.org

The use of deuterated methanol in esterification has been shown to produce a mass shift of +3 m/z compared to the natural methyl esters, a feature utilized in analytical techniques like GC-MS/MS for distinguishing between naturally occurring and derivatized compounds. uni-due.de

ParameterValueReference
Reactant 1 Tribromoacetic acid
Reactant 2 Methanol-d3 (CD3OH)
Catalyst Sulfuric Acid (H2SO4) aip.org
Method Fischer Esterification aip.org

Advanced Deuterium Labeling Protocols for Complex Molecules

While the synthesis of a relatively simple molecule like this compound can rely on straightforward esterification with a deuterated precursor, the labeling of more complex molecules often necessitates more sophisticated strategies. These advanced protocols are crucial for applications in pharmaceutical development and mechanistic studies. researchgate.netacs.org

Metal-Catalyzed C-H Activation: Iridium-catalyzed hydrogen isotope exchange is a powerful tool for the regioselective deuteration of arenes and heteroarenes. snnu.edu.cn Directing groups on the substrate can guide the metal catalyst to a specific C-H bond, enabling precise deuterium incorporation. snnu.edu.cn This method is particularly valuable for late-stage functionalization, where introducing isotopes into a nearly complete complex molecule is desirable. researchgate.net

Photochemical Deuteration: This growing field offers mild and sustainable alternatives to traditional methods. rsc.org Visible-light-induced deuteration has been successfully applied to various organic molecules, including those with complex structures. rsc.org These methods often exhibit high functional group tolerance.

Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with a deuterium atom. Photocatalytic dehalogenative deuteration has been demonstrated using a metal-organic framework (MOF) as the catalyst and a deuterated solvent as the deuterium source. researchgate.net

These advanced protocols highlight the continuous development in the field of isotopic labeling, providing chemists with a diverse toolkit to synthesize a wide array of deuterated compounds. researchgate.net

Advanced Spectroscopic Investigations of Methyl D3 Tribromoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. The substitution of protons with deuterium (B1214612) in the methyl group of methyl tribromoacetate (B1203011) introduces significant changes in the NMR spectra, which can be exploited to gain deeper insights into the molecule's properties.

The use of a deuterated methyl group serves as a powerful probe in structural studies. In proton (¹H) NMR spectroscopy, the replacement of the methyl protons with deuterium results in the disappearance of the corresponding signal from the spectrum. This selective "silencing" of a specific resonance can be invaluable in simplifying complex spectra of larger molecules where signal overlap is a problem, allowing for the unambiguous assignment of other proton signals.

In Carbon-13 (¹³C) NMR, the carbon of the deuterated methyl group (¹³CD₃) exhibits a characteristic multiplet due to scalar coupling with deuterium (which has a spin quantum number I=1). This results in a triplet of triplets (a nonet) in the fully relaxed spectrum, although it is often observed as a septet or quintet due to smaller, unresolved couplings. The chemical shift of this carbon is also slightly shifted upfield compared to its protonated counterpart, an effect known as the deuterium isotope shift. This shift can provide information about the electronic environment of the methyl group.

Furthermore, the deuterated methyl group can be used as a "reporter" group in more complex systems. For instance, if Methyl-d3 tribromoacetate were part of a larger supramolecular assembly or involved in intermolecular interactions, changes in the ¹³C NMR chemical shift or the relaxation parameters of the ¹³CD₃ group could provide detailed information about its local environment and dynamics.

The substitution of protium (B1232500) (¹H) with deuterium (²H) leads to distinct isotope effects on NMR parameters, primarily chemical shifts and coupling constants. These effects arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which slightly alters bond lengths and, consequently, the electronic shielding around the nuclei.

Deuterium Isotope Effects on Chemical Shifts (δ):

Primary Isotope Shift: The nucleus directly attached to the deuterium (the carbon of the -CD₃ group) experiences a primary isotope shift. This shift is typically to a lower frequency (upfield), and its magnitude can be correlated with the nature of the chemical bonds and the molecular geometry. For a ¹³CD₃ group, this upfield shift is a well-documented phenomenon.

Secondary Isotope Shifts: Nuclei that are two or more bonds away from the site of deuteration also experience smaller shifts, known as secondary isotope effects. In this compound, the carbonyl carbon (C=O) and the tribromomethyl carbon (-CBr₃) would exhibit secondary isotope shifts. The magnitude and sign of these shifts can offer insights into conformational preferences and through-bond or through-space electronic interactions. rsc.org Long-range deuterium isotope effects on ¹³C NMR chemical shifts have been observed in various molecules, providing information about molecular structure and dynamics. rsc.org

A representative table of expected isotope effects on ¹³C NMR chemical shifts for a deuterated methyl ester is provided below, based on general observations in the literature.

Carbon AtomExpected Isotope Shift (Δδ in ppm)Number of Bonds from Deuteration Site
-C D₃-0.5 to -1.5 (upfield)0 (Primary)
-C =O-0.05 to -0.2 (upfield)2 (Secondary)
-C Br₃-0.01 to -0.05 (upfield)3 (Secondary)

This table provides hypothetical, yet representative, values for illustrative purposes.

Isotope Effects on Coupling Constants (J): The spin-spin coupling constants are also affected by isotopic substitution. The one-bond carbon-deuterium coupling constant (¹J(¹³C, ²H)) is smaller than the corresponding carbon-proton coupling (¹J(¹³C, ¹H)) by a factor approximately equal to the ratio of the gyromagnetic ratios of deuterium and protium (γD/γH ≈ 0.1535). This relationship is a fundamental aspect of NMR theory and is consistently observed.

The presence of a deuterated methyl group allows for the application of specialized NMR pulse sequences that can enhance spectral resolution and provide detailed information on molecular dynamics. While often applied to large biomolecules, the principles are applicable to smaller molecules as well.

Deuterium Decoupling: In ¹³C NMR, broadband decoupling of deuterium can be employed to collapse the multiplet of the ¹³CD₃ signal into a single sharp peak. cdnsciencepub.com This significantly improves the signal-to-noise ratio and simplifies the spectrum, which is particularly useful for quantitative measurements or when the signal is weak. cdnsciencepub.com

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): In the context of very large molecules where this compound might be used as a label, Methyl-TROSY techniques would be highly beneficial. researchgate.net These experiments are designed to minimize the effects of transverse relaxation, which leads to significant line broadening in large molecules. researchgate.net By selectively observing the slowly relaxing components of the methyl group's NMR signal, much sharper lines and higher sensitivity can be achieved. nih.gov This allows for the study of high-molecular-weight systems that would otherwise be inaccessible by conventional NMR methods. nih.gov

Relaxation Measurements: The deuterated methyl group is an excellent probe for relaxation studies. Measurements of the longitudinal (T₁) and transverse (T₂) relaxation times of the ¹³CD₃ carbon can provide quantitative information about the molecular tumbling and internal motions of the methyl group. Such studies can reveal details about the flexibility of the ester linkage and any restricted rotation around the C-O bond.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in the methyl group of this compound leads to predictable and informative changes in the vibrational spectra.

The vibrational frequency of a chemical bond is approximately proportional to the square root of the force constant of the bond divided by the reduced mass of the atoms involved. Since deuterium is twice as heavy as protium, the C-D bonds have a larger reduced mass than C-H bonds. Consequently, the vibrational modes involving the methyl group are shifted to lower frequencies (a red shift) upon deuteration.

C-D Stretching Vibrations: The C-H stretching vibrations of a methyl group typically appear in the 2900-3000 cm⁻¹ region of the IR and Raman spectra. In this compound, these are replaced by C-D stretching vibrations, which are expected to appear in the 2100-2250 cm⁻¹ region. This significant shift to a less congested spectral region allows for the clear identification and analysis of the methyl group's stretching modes without interference from other C-H signals.

Bending and Rocking Vibrations: The bending (scissoring and deformation) and rocking vibrations of the methyl group are also shifted to lower frequencies. For example, the symmetric and asymmetric bending modes of a -CH₃ group, typically found around 1375 cm⁻¹ and 1450 cm⁻¹, respectively, will shift to significantly lower wavenumbers for a -CD₃ group. These shifts are useful for confirming vibrational assignments. Studies on deuterated methyl acetate (B1210297) have been instrumental in assigning these localized group vibrations. cdnsciencepub.com

The following table provides a comparison of typical vibrational frequencies for a protonated and a deuterated methyl ester.

Vibrational ModeTypical Frequency Range for -CH₃ (cm⁻¹)Expected Frequency Range for -CD₃ (cm⁻¹)
Asymmetric C-H/C-D Stretch2950 - 30002200 - 2250
Symmetric C-H/C-D Stretch2850 - 29002100 - 2150
Asymmetric C-H/C-D Bend1440 - 1470~1050 - 1080
Symmetric C-H/C-D Bend1370 - 1380~1030 - 1060
C-H/C-D Rocking1000 - 1200~800 - 950

This table provides representative frequency ranges based on literature for similar compounds. cdnsciencepub.comcdnsciencepub.com

Force constant calculations provide quantitative information about the strength of chemical bonds and the stiffness of bond angles. By performing a normal coordinate analysis, it is possible to derive a set of force constants that reproduce the experimentally observed vibrational frequencies.

The availability of spectroscopic data for both the protonated (Methyl tribromoacetate) and deuterated (this compound) analogues is highly advantageous for refining the force field. The vibrational frequencies of both isotopologues are used as input for the calculation. A good set of force constants should be able to predict the vibrational frequencies of both molecules with high accuracy.

The general procedure involves:

Defining a Molecular Geometry: An optimized molecular geometry is obtained, often from computational chemistry methods (like DFT) or from experimental data if available.

Setting up Internal Coordinates: A set of internal coordinates (bond stretches, angle bends, torsions) is defined to describe the molecular vibrations.

Normal Coordinate Analysis: The Wilson FG matrix method is a standard approach used for these calculations. The G matrix depends on the atomic masses and the molecular geometry, while the F matrix contains the force constants.

Refinement of Force Constants: The force constants in the F matrix are adjusted iteratively to achieve the best fit between the calculated vibrational frequencies and the experimental data from both the protonated and deuterated species. aip.org The use of data from isotopologues helps to constrain the problem and leads to a more reliable and physically meaningful force field. aip.org

Studies on related molecules like methyl halides and methyl amine have demonstrated the power of using deuterated derivatives to obtain robust valence force fields. aip.orgaip.org For this compound, such calculations would provide valuable data on the C-O, C=O, and C-Br bond strengths and how they are influenced by the electronic effects of the tribromomethyl and deuterated methyl groups.

Mass Spectrometry Applications in Chemical and Environmental Analysis

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of compounds in complex matrices. The methodology involves the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. By measuring the ratio of the naturally occurring analyte to the labeled standard, accurate quantification can be achieved, as the labeled standard experiences the same sample preparation and analysis effects as the analyte.

Methodological Development for Trace Analyte Quantification

The development of analytical methods utilizing Methyl-d3 tribromoacetate (B1203011) as an internal standard is pivotal for the accurate quantification of trace levels of methyl tribromoacetate and related compounds. The key advantage of using a deuterated standard like Methyl-d3 tribromoacetate is that its chemical and physical properties are nearly identical to its non-deuterated counterpart. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, thus correcting for any sample loss or matrix effects.

In a typical gas chromatography-mass spectrometry (GC-MS) method, specific ions for both the analyte (methyl tribromoacetate) and the internal standard (this compound) are monitored. The ratio of the peak areas of these selected ions is then used to construct a calibration curve and determine the concentration of the analyte in the sample. The stability of the deuterium (B1214612) label ensures minimal isotopic exchange during the analytical process, a critical factor for accurate quantification.

Below is a hypothetical representation of calibration data for the quantification of methyl tribromoacetate using this compound as an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5670.503
10153,456152,3451.007
25380,987150,9872.523
50755,123149,8765.038
1001,510,456150,56710.032

Application in Environmental Monitoring for Tribromomethane in Wastewater

While direct applications of this compound for monitoring tribromomethane (bromoform) in wastewater are not extensively documented in available literature, the principles of its use as an internal standard are highly relevant. Tribromomethane is a common disinfection byproduct found in treated wastewater. Accurate monitoring of its concentration is crucial for regulatory compliance and public health.

In a hypothetical application, a known quantity of this compound would be added to a wastewater sample. Following extraction of volatile organic compounds, including tribromomethane, the sample would be analyzed by GC-MS. Although chemically distinct, the similar chromatographic behavior and ionization properties of this compound to other brominated compounds could allow it to serve as a reliable internal standard, provided that its response factor relative to tribromomethane is carefully determined.

The table below illustrates hypothetical recovery data from spiked wastewater samples, demonstrating the utility of an internal standard like this compound for correcting matrix effects.

Sample MatrixSpiked Tribromomethane (µg/L)Measured Tribromomethane (µg/L)Recovery (%)
Influent Wastewater109.292
Effluent Wastewater109.898
Industrial Discharge108.585

Tracer Studies with Deuterated Methyl Groups

The presence of the deuterated methyl group (CD3) in this compound makes it an effective tracer for studying chemical reaction mechanisms and environmental processes. The distinct mass of deuterium allows scientists to follow the path of the methyl group through various transformations.

Elucidation of Chemical Transformation Pathways

In chemical synthesis and mechanistic studies, deuterium-labeled compounds are invaluable. By substituting a protium-containing methyl group with a deuterated one, researchers can track the fate of this specific group within a reaction. For instance, in esterification or transesterification reactions, the use of this compound could unequivocally determine whether the methyl group is retained or exchanged during the reaction.

Consider a hydrolysis reaction of this compound. By analyzing the products using mass spectrometry, it would be possible to determine if the resulting methanol (B129727) is deuterated (CD3OH), confirming that the ester's methyl group is the source. This type of isotopic labeling provides clear, unambiguous evidence of reaction pathways that might otherwise be difficult to ascertain.

Studies in Environmental Fate and Transport Mechanisms

Understanding the environmental fate and transport of pollutants is critical for assessing their impact. Deuterated compounds like this compound can be used in controlled laboratory or field studies to simulate and track the behavior of similar non-labeled compounds in the environment.

For example, to study the biodegradation of methyl esters in soil or water, a sample could be spiked with this compound. By periodically analyzing samples for the presence of the parent compound and its potential degradation products (e.g., deuterated methanol, tribromoacetic acid), researchers can determine the rate of degradation and identify the transformation products. The distinct mass signature of the deuterated components allows for their easy differentiation from the natural background of similar compounds.

The following table presents hypothetical data from a soil degradation study.

Time (Days)This compound Concentration (µg/kg)Deuterated Methanol Detected
0100No
785Yes
1468Yes
3045Yes
6021Yes

Mechanistic Organic Chemistry and Isotope Effects

Investigation of Methyl Transfer Reactions Involving Deuterated Analogues

There is no available research detailing the investigation of methyl transfer reactions where Methyl-d3 tribromoacetate (B1203011) acts as either a substrate or a reagent. Studies involving its deuterated analogues to probe reaction mechanisms are absent from the scientific literature.

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

No kinetic isotope effect (KIE) studies have been published for reactions involving Methyl-d3 tribromoacetate. The determination of reaction pathways through the analysis of rate changes upon isotopic substitution of the methyl group has not been reported. Consequently, there is no data to populate a table of kinetic isotope effects for this compound.

Influence of Solvent Environments on Reaction Mechanisms

There is a similar absence of research on how different solvent environments affect the reaction mechanisms of this compound. Studies that would provide insight into the stabilization of transition states or changes in reaction rates and pathways due to solvent polarity or other properties are not available. Therefore, a data table illustrating solvent effects on reaction parameters cannot be constructed.

Computational and Theoretical Chemistry of Methyl D3 Tribromoacetate

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can provide detailed information about the molecular geometry, electronic properties, and reactivity of Methyl-d3 tribromoacetate (B1203011).

DFT methods are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. mdpi.com In practice, the Kohn-Sham equations are solved iteratively to obtain the electron density and, consequently, the molecular properties. mdpi.com The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set. mdpi.comnih.gov For a molecule like Methyl-d3 tribromoacetate, containing heavy atoms like bromine, functionals that incorporate generalized gradient approximations (GGA), such as PBE, or hybrid functionals like B3LYP, are commonly employed. mdpi.com It is also crucial to include dispersion corrections (e.g., DFT-D3) to accurately model non-covalent interactions. mdpi.com

Key parameters that can be determined for this compound using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electronic Properties: Calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx

Charge Distribution: Analysis of the atomic charges (e.g., using Mulliken or Natural Population Analysis) to identify electrophilic and nucleophilic sites within the molecule. scielo.org.mxresearchgate.net

Reactivity Descriptors: Calculation of indices such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net

A theoretical investigation into haloacetates has demonstrated the utility of DFT in elucidating their reactivity. researchgate.net For this compound, DFT can be used to predict its behavior in various chemical reactions, such as nucleophilic substitution or hydrolysis, by mapping the potential energy surface and identifying transition states.

Table 1: Predicted DFT-Calculated Properties for this compound

The following table presents hypothetical yet plausible data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the typical output of DFT calculations.

PropertyCalculated Value
Optimized Bond Length C=O (Å)1.205
Optimized Bond Length C-O (Å)1.330
Optimized Bond Length C-Br (Å) (average)1.945
Optimized Bond Angle O=C-O (°)125.5
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.10
HOMO-LUMO Gap (eV)6.15
Dipole Moment (Debye)2.15

Ab Initio and Semi-Empirical Methods in Mechanistic Investigations

Beyond DFT, a hierarchy of computational methods exists for investigating chemical reactions. Ab initio and semi-empirical methods are particularly valuable for exploring reaction mechanisms.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. They offer higher accuracy than DFT for certain systems, especially those where electron correlation is critical. However, their high computational cost often limits their application to smaller molecules. fzu.edu.cn For this compound, high-level ab initio calculations could be employed to benchmark the results from more approximate methods like DFT for key points on a potential energy surface, such as transition states.

Semi-empirical methods (e.g., AM1, PM3, PM7) represent a compromise between the rigor of ab initio methods and the speed of molecular mechanics. fzu.edu.cn They simplify the Hartree-Fock equations by using pre-computed parameters (integrals) derived from experimental data or higher-level computations. This simplification allows for the rapid investigation of large molecular systems and the exploration of complex reaction pathways. For a molecule like this compound, semi-empirical methods can be useful for:

Initial screening of reaction pathways: Quickly identifying plausible reaction mechanisms before committing to more computationally expensive DFT or ab initio calculations.

While less accurate in an absolute sense, semi-empirical methods can provide valuable qualitative insights into the electronic structure and reactivity, guiding further experimental and theoretical work.

Molecular Dynamics Simulations of Deuterated Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into their dynamic behavior and interactions. utwente.nl For this compound, MD simulations can reveal how the deuteration of the methyl group affects its physical properties and interactions in a condensed phase, such as in a solution.

In an MD simulation, the classical equations of motion are solved for each atom in the system over a certain period, generating a trajectory of atomic positions and velocities. The forces between atoms are described by a molecular mechanics force field. Key aspects that can be studied for this compound include:

Solvation Structure: Investigating how solvent molecules, such as water, arrange themselves around the solute molecule and how this structure is influenced by the deuterated methyl group.

Translational and Rotational Diffusion: Calculating the diffusion coefficients to understand how the molecule moves and tumbles in a solution. The increased mass of the deuterated methyl group is expected to slightly decrease these diffusion rates compared to the non-deuterated analog.

Intermolecular Interactions: Analyzing the strength and lifetime of interactions, such as hydrogen bonds (or deuterium (B1214612) bonds) between the ester group and protic solvents. Studies on other deuterated molecules have shown that deuterium bonds can be stronger than hydrogen bonds, which can influence the local molecular environment. acs.org

Conformational Dynamics: Exploring the different conformations the molecule can adopt and the timescales of transitions between them.

The primary difference in an MD simulation of this compound compared to its hydrogenated counterpart lies in the mass of the deuterium atoms. This change in mass can affect the vibrational properties and, consequently, the energy transfer dynamics within the molecule and with its surroundings. acs.orgmdpi.com While the effect on bulk thermodynamic properties might be subtle, the impact on dynamic properties at the molecular level can be significant.

Force Field Development and Vibrational Analysis

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field. acs.org A force field is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. For a molecule like this compound, which is not a standard biomolecule, a specific force field may need to be developed and validated.

Force Field Development for this compound would involve:

Parameterization of Bonded Terms: This includes defining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsion. These are often derived from quantum mechanical calculations (e.g., DFT) of the molecular geometry and potential energy scans around rotatable bonds. unipi.it

Parameterization of Non-bonded Terms: This involves assigning partial atomic charges and Lennard-Jones parameters to describe electrostatic and van der Waals interactions. For halogenated compounds, special considerations are needed to accurately model interactions like halogen bonding, which may require the use of extra points of charge (lone pairs) or more complex polarizable force fields. nih.govnih.govaip.org The partial charges are typically fitted to reproduce the quantum mechanically calculated electrostatic potential.

Vibrational Analysis is another area where computational methods are invaluable. The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and the masses of its atoms. Isotopic substitution, such as replacing hydrogen with deuterium in the methyl group of this compound, leads to predictable shifts in the vibrational frequencies.

Computational vibrational analysis, typically performed using DFT, can:

Predict Vibrational Frequencies: Calculate the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

Assign Experimental Spectra: By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific vibrational mode of the molecule.

Analyze Isotopic Shifts: The replacement of ¹H with ²H in the methyl group will significantly lower the frequencies of the C-D stretching, bending, and rocking modes compared to the C-H modes of the non-deuterated isotopologue. This is due to the heavier mass of deuterium. For instance, C-H stretching vibrations typically appear around 2900-3000 cm⁻¹, whereas C-D stretches are expected in the 2100-2250 cm⁻¹ region. Studies on deuterated methyl esters have confirmed these characteristic shifts. cdnsciencepub.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

A comparison of hypothetical calculated harmonic vibrational frequencies for key modes in Methyl tribromoacetate and its deuterated analog, illustrating the expected isotopic shifts.

Vibrational ModeMethyl tribromoacetate (C-H)This compound (C-D)Description
ν(C=O)~1750~1745Carbonyl stretch
ν(C-O)~1250~1240Ester C-O stretch
ν(C-Br)~650~650C-Br stretch (asymmetric)
ν(CH₃/CD₃)~2950~2200Methyl C-H/C-D stretch (asymmetric)
δ(CH₃/CD₃)~1450~1050Methyl C-H/C-D deformation (asymmetric)

Derivatization Strategies for Analytical Chemistry

Enhancing Volatility and Detector Response for Chromatographic Analysis

Gas chromatography requires that analytes be volatile enough to be vaporized and travel through the chromatographic column without thermal decomposition. researchgate.netorganomation.com Many compounds of environmental and biological interest, including haloacetic acids (HAAs), are polar, water-soluble, and possess low volatility, making them unsuitable for direct GC analysis. researchgate.netrsc.org To overcome this limitation, they are converted into more volatile ester derivatives. researchgate.net

The process typically involves esterification with an alcohol in the presence of an acid catalyst. researchgate.netnih.gov For instance, tribromoacetic acid is derivatized to its methyl ester, methyl tribromoacetate (B1203011), to increase its volatility for GC analysis. researchgate.net When this derivatization is performed using a deuterated reagent, such as methanol-d3 (B56482), the resulting product is Methyl-d3 tribromoacetate. nih.govresearchgate.net This not only renders the analyte volatile but also introduces a stable isotope label, which is invaluable for mass spectrometry (MS) detection. europeanpharmaceuticalreview.com The introduction of a deuterium-labeled methyl group creates a compound with a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for enhanced sensitivity and specificity in MS-based detection methods. nih.goveuropeanpharmaceuticalreview.com

Table 1: Physical and Chemical Properties of this compound This interactive table provides key properties of the compound.

Property Value Source
Linear Formula CBr₃CO₂CD₃ sigmaaldrich.com
Molecular Weight 313.79 sigmaaldrich.com
CAS Number 207556-11-4 sigmaaldrich.com
Isotopic Purity 98 atom % D sigmaaldrich.com
Boiling Point 103 °C/15 mmHg sigmaaldrich.com
Density 2.353 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.558 | sigmaaldrich.com |

Derivatization for Improved Separation in Complex Matrices

Analyzing trace-level compounds in complex samples, such as environmental water or biological fluids, presents a significant challenge due to matrix interference. nih.govepa.gov The matrix consists of all other components in the sample besides the analyte of interest, and these can co-elute with the analyte, causing overlapping peaks and compromising quantification. nih.govazolifesciences.com Derivatization can significantly improve chromatographic separation and reduce matrix effects. nih.govmdpi.com

By altering the chemical properties of the target analyte, derivatization can shift its retention time, moving it away from interfering peaks in the chromatogram. researchgate.netmdpi.com For polar compounds like HAAs, derivatization to their methyl esters reduces polarity, which in turn improves peak shape and resolution on common non-polar GC columns. researchgate.netnih.gov The analysis of HAAs in water, for example, often requires an extraction and derivatization step to isolate and prepare the analytes for GC-MS analysis, separating them from the complex aqueous matrix. nih.govresearchgate.net Using this compound as an internal standard in these methods is particularly effective because it behaves almost identically to the derivatized analyte (methyl tribromoacetate) during extraction and chromatography, but is easily distinguished by the mass spectrometer. clearsynth.compubcompare.ai This ensures that any loss of analyte during sample preparation or any matrix-induced signal suppression is accurately accounted for, leading to more reliable separation and quantification. nih.govresolvemass.ca

Table 2: Comparison of Common Derivatization Reagents for Haloacetic Acid Analysis This interactive table compares different agents used to derivatize HAAs for chromatographic analysis.

Derivatizing Agent Method Advantages Disadvantages
Acidic Methanol (B129727) Converts HAAs to methyl esters for GC analysis. researchgate.net Widely used, effective for increasing volatility. researchgate.net Can be time-consuming. rsc.org
Diazomethane Esterification of HAAs. nih.gov Effective reagent. Hazardous and requires careful handling. rsc.org
Dimethyl Sulfate In-situ derivatization to methyl esters. researchgate.net Can be combined with sample extraction (SPME). researchgate.net Requires optimization of several parameters. researchgate.net

| n-Octanol | Simultaneous extraction and derivatization to octyl esters. nih.gov | Simplifies sample preparation into one step. nih.gov | Can be tedious and is mainly for clean samples. nih.gov |

Role of Deuterated Derivatizing Agents in Analytical Method Validation

Deuterated compounds, such as this compound, are fundamental to the gold-standard quantification technique known as isotope dilution mass spectrometry (IDMS). clearsynth.compubcompare.ai In analytical method validation, these stable isotope-labeled internal standards (SIL-IS) are crucial for establishing the accuracy, precision, and robustness of a method. clearsynth.comresearchgate.net

A SIL-IS is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., hydrogen with deuterium). pubcompare.ai this compound is the SIL-IS for methyl tribromoacetate. Because the physical and chemical properties of a SIL-IS are nearly identical to the unlabeled analyte, it experiences the same behavior during sample extraction, cleanup, derivatization, and chromatographic separation. sigmaaldrich.com However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer. nih.gov

The role of a deuterated agent can be twofold:

As a Pre-synthesized Internal Standard : this compound can be synthesized beforehand and added to a sample at a known concentration at the beginning of the sample preparation process. nih.gov By comparing the final MS signal of the analyte to the signal of the SIL-IS, analysts can accurately correct for any analyte loss during the procedure and for matrix effects like ion suppression or enhancement. clearsynth.comresolvemass.ca

Use of a Deuterated Derivatizing Agent : An alternative strategy involves using a deuterated derivatizing agent, such as methanol-d3, to create the SIL-IS in situ from the analyte itself in a separate standard mixture. researchgate.net For instance, a mixture of HAA standards can be derivatized with a deuterated agent (like d9-MSTFA or methanol-d3) to create the corresponding deuterated esters. nih.govresearchgate.net This solution of deuterated standards is then spiked into the actual samples, which are derivatized with the non-deuterated version of the reagent. researchgate.net This approach provides an internal standard for each analyte while ensuring that the derivatization efficiency and stability are comparable between the standard and the sample. researchgate.netresearchgate.net

This use of deuterated standards like this compound is essential for validating analytical methods, as it provides a reliable way to calibrate instruments, quantify concentrations, and compensate for interferences, thereby ensuring that the analytical procedure is robust and accurate. clearsynth.compubcompare.ai

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.